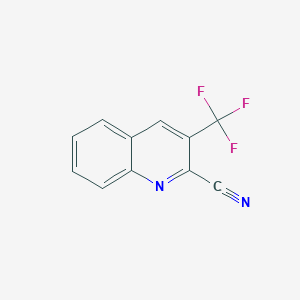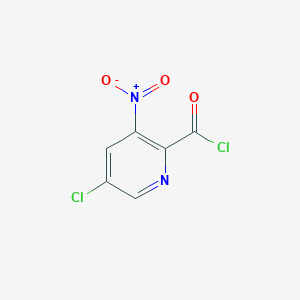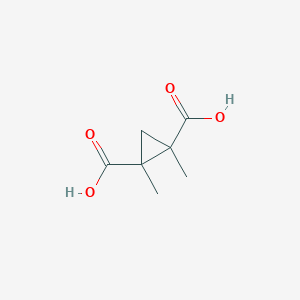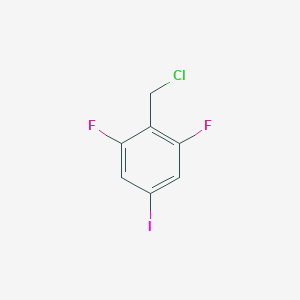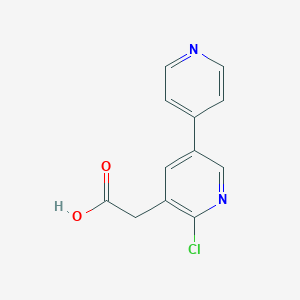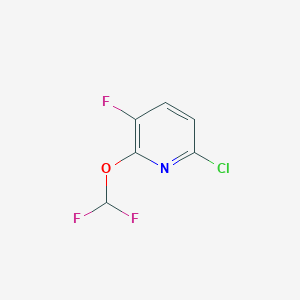
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and difluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine typically involves the introduction of the difluoromethoxy group onto a chlorinated pyridine derivative. One common method involves the reaction of 6-chloronicotinic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product.
化学反应分析
Types of Reactions
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials with unique electronic or optical properties.
Biological Research: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-(difluoromethoxy)nicotinonitrile
- 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine
- 6-Chloro-2-(difluoromethoxy)-3-ethoxybenzaldehyde
Uniqueness
6-Chloro-2-(difluoromethoxy)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and properties. The difluoromethoxy group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C6H3ClF3NO |
|---|---|
分子量 |
197.54 g/mol |
IUPAC 名称 |
6-chloro-2-(difluoromethoxy)-3-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-2-1-3(8)5(11-4)12-6(9)10/h1-2,6H |
InChI 键 |
JTDGZFGBQLPZAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1F)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)



![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)



